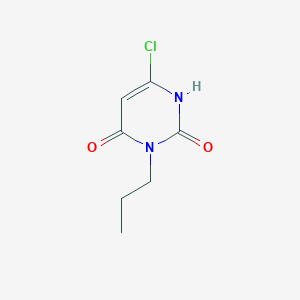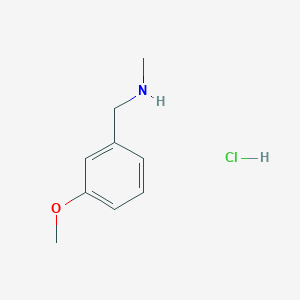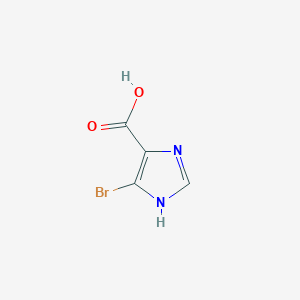
6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-3-propyl-2,4-pyrimidinedione, is a heterocyclic compound with a molecular formula of C6H8ClN2O2. It is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless solid, with a melting point of 145-148 °C. It is soluble in many organic solvents, including methanol and ethanol. 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The compound 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione has been studied in various structural analyses and synthetic pathways. For instance, its derivatives have been analyzed through crystallography to understand their structural characteristics. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be essential in developing new pharmaceuticals or materials (Kirfel, Schwabenländer, & Müller, 1997).
Co-crystallization Studies
- Co-crystallization studies involving 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione and its derivatives have been conducted to explore hydrogen-bond and halogen-bond based synthon motifs. These studies are important in the field of crystal engineering, as they provide insights into how different molecules interact and form stable structures, which is valuable for designing drugs and materials with specific properties (Gerhardt & Egert, 2015).
Molecular Interactions and Docking Studies
- Advanced molecular interaction and docking studies have been conducted with derivatives of 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. Such research is crucial in drug discovery, as it helps in understanding how these molecules might interact with biological targets, potentially leading to the development of new therapeutic agents. These studies often involve computational modeling and analysis of the molecule's interaction with proteins or other biological targets (Alrabiah et al., 2017).
Applications in Biomedical Research
- The effects of pyrimidine-2,4(1H,3H)-dione derivatives on biological systems have been explored, particularly in the context of free radical oxidation. This research is significant in biomedical sciences as it contributes to understanding how these compounds can affect cellular processes, which is crucial for the development of medicines with antioxidant properties or other therapeutic effects (Meshcheryakova et al., 2022).
Propiedades
IUPAC Name |
6-chloro-3-propyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h4H,2-3H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPODAKNBYJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256930 | |
| Record name | 6-Chloro-3-propyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50721-48-7 | |
| Record name | 6-Chloro-3-propyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50721-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-propyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















